molecular formula C10H11BrO3 B1504929 3-Bromo-5-(2-methoxyethoxy)benzaldehyde CAS No. 1160184-91-7

3-Bromo-5-(2-methoxyethoxy)benzaldehyde

Cat. No.: B1504929
CAS No.: 1160184-91-7
M. Wt: 259.1 g/mol
InChI Key: JLXJZTYRHDRZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(2-methoxyethoxy)benzaldehyde is a brominated aromatic aldehyde featuring a 2-methoxyethoxy substituent at the 5-position of the benzene ring. The compound’s structure combines a reactive aldehyde group with a bromine atom (position 3) and a flexible glycol ether chain (position 5). This unique substitution pattern influences its physicochemical properties, such as solubility in polar solvents, and its reactivity in organic synthesis.

Properties

IUPAC Name

3-bromo-5-(2-methoxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-2-3-14-10-5-8(7-12)4-9(11)6-10/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXJZTYRHDRZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700087
Record name 3-Bromo-5-(2-methoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160184-91-7
Record name 3-Bromo-5-(2-methoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(2-methoxyethoxy)benzaldehyde typically involves the bromination of 5-(2-methoxyethoxy)benzaldehyde. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), and a catalyst like iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(2-methoxyethoxy)benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) under acidic conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Electrophilic substitution reactions can be performed using reagents like nitric acid (HNO3) for nitration or acyl chlorides for acylation.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the extent of oxidation.

  • Reduction: Reduction reactions can produce alcohols or amines as the major products.

  • Substitution: Substitution reactions can lead to the formation of nitro compounds, acylated derivatives, or other substituted benzaldehydes.

Scientific Research Applications

3-Bromo-5-(2-methoxyethoxy)benzaldehyde has various applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, such as pharmaceuticals and agrochemicals.

  • Biology: It can be employed in the study of enzyme inhibition and receptor binding assays.

  • Medicine: The compound may serve as a precursor for the development of new drugs or therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-Bromo-5-(2-methoxyethoxy)benzaldehyde is similar to other brominated benzaldehydes, such as 3-Bromo-2-methoxybenzaldehyde and 3-Bromo-4-methoxybenzaldehyde. the presence of the methoxyethoxy group in this compound imparts unique chemical properties and reactivity compared to its counterparts. The methoxyethoxy group enhances the compound's solubility in organic solvents and its ability to participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Substituent Effects on Molecular Properties

The 2-methoxyethoxy group distinguishes the target compound from analogs with simpler substituents (e.g., methoxy, ethoxy) or bulkier groups (e.g., silyl ethers). Below is a comparative analysis of key derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Characteristics References
3-Bromo-5-(2-methoxyethoxy)benzaldehyde (Target) 2-Methoxyethoxy at position 5 C₁₀H₁₁BrO₃ 259.10 Flexible ether chain enhances solubility in polar aprotic solvents. -
3-Bromo-4,5-dimethoxybenzaldehyde Methoxy at positions 4 and 5 C₉H₉BrO₃ 245.07 Symmetric substitution may elevate melting point; synthesized in 92% yield via methylation .
3-Bromo-5-(methoxymethoxy)benzaldehyde Methoxymethoxy at position 5 C₉H₉BrO₃ 245.07 Similar molecular weight to dimethoxy analog but with increased steric flexibility.
3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzaldehyde Ethoxy and benzyloxy groups C₁₇H₁₇BrO₃ 361.23 Bulky substituents may hinder crystallization; used in pharmaceutical intermediates.
3-Bromo-5-((tert-butyldimethylsilyl)oxy)benzaldehyde tert-Butyldimethylsilyl ether C₁₃H₁₉BrO₂Si 329.27 Silyl protecting group improves stability but reduces aqueous solubility.
3-Bromo-5-(trifluoromethyl)benzaldehyde oxime Trifluoromethyl and oxime C₈H₅BrF₃NO 268.03 Electron-withdrawing CF₃ group increases aldehyde electrophilicity; oxime enhances chelation.
2.3 Physicochemical Properties
  • Solubility: The glycol ether chain in the target compound likely improves solubility in polar solvents (e.g., DMSO, acetone) compared to analogs with non-polar substituents (e.g., tert-butyldimethylsilyl ).
  • Thermal Stability : Silyl-protected derivatives (e.g., ) exhibit higher thermal stability due to robust Si-O bonds, whereas methoxyethoxy-substituted compounds may degrade at elevated temperatures.

Biological Activity

3-Bromo-5-(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C10H11BrO3 and a CAS Number of 915369-06-1. Its structure features a bromine atom at the 3-position of a benzene ring and a methoxyethoxy group at the 5-position, which contributes to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, highlighting its potential interactions, structural analogs, and relevant case studies.

Molecular Structure :

  • Molecular Formula : C10H11BrO3
  • Molecular Weight : Approximately 273.1 g/mol
  • Functional Groups : Benzaldehyde, ether

The presence of the benzaldehyde functional group suggests potential reactivity with biological targets, including enzymes and receptors. The methoxyethoxy group may enhance solubility and modulate biological interactions.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. These include:

  • Antimicrobial Activity : Similar benzaldehyde derivatives have been reported to possess antimicrobial properties.
  • Anti-inflammatory Effects : Compounds with related structures have demonstrated anti-inflammatory activities in various studies.
  • Pharmaceutical Intermediates : The compound may serve as an intermediate in synthesizing pharmaceuticals, potentially influencing drug efficacy and safety profiles.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for predicting its effects. The following table summarizes modifications that could impact its activity:

ModificationPotential Biological ActivityReference
Bromine substitutionEnhanced reactivity with biological targets
Methoxyethoxy group presenceImproved solubility and bioavailability
Alteration of benzaldehyde groupPotential changes in antimicrobial properties

Case Study 1: Antimicrobial Activity

A study focusing on related benzaldehyde derivatives found that certain substitutions led to enhanced antimicrobial activity against various bacterial strains. This suggests that this compound could also exhibit similar properties, warranting further investigation into its efficacy against pathogens.

Case Study 2: Anti-inflammatory Properties

Research on structurally similar compounds has indicated significant anti-inflammatory effects in animal models. The presence of both bromine and methoxyethoxy groups may synergistically enhance these effects, making it a candidate for further exploration in therapeutic applications.

Comparative Analysis with Structural Analogues

To better understand the potential of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
3-Bromo-4-(2-methoxyethoxy)benzaldehyde915369-06-1Similar structure but different substitution pattern
3-Bromo-5-(trifluoromethyl)benzaldehyde477535-41-4Contains a trifluoromethyl group
3-Bromo-5-methoxybenzaldehyde262450-65-7Contains a methoxy group instead of methoxyethoxy

These analogues highlight how variations in substitution can lead to differing biological activities, providing insights into how modifications to this compound might influence its pharmacological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(2-methoxyethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(2-methoxyethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.